molecular formula C17H17F2NO2 B5879585 N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide

N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide

Cat. No. B5879585
M. Wt: 305.32 g/mol
InChI Key: ILDHDTWEEIKLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation.

Mechanism of Action

N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide selectively binds to and inhibits the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. TRPV1 channels are primarily expressed in sensory neurons and are involved in pain perception and inflammation. N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's inhibition of TRPV1 channels leads to a decrease in calcium influx, which results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's inhibition of TRPV1 channels has been shown to have various biochemical and physiological effects. In animal models, N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide has been shown to reduce pain and inflammation in various conditions, including arthritis, neuropathic pain, and inflammatory bowel disease. N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide has also been shown to have anti-tumor effects in some cancer models, although the mechanism of action is not fully understood. Additionally, N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide has been shown to have a role in thermoregulation, as TRPV1 channels are involved in temperature sensing.

Advantages and Limitations for Lab Experiments

N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's selective antagonism of TRPV1 channels makes it a useful tool for studying the role of these channels in various diseases and conditions. However, N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's potency and selectivity may vary depending on the experimental conditions, and it may have off-target effects at higher concentrations. Additionally, N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's low solubility in aqueous solutions may limit its use in some experiments.

Future Directions

N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's potential therapeutic applications and selective antagonism of TRPV1 channels make it a promising candidate for further research. Future studies could investigate N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's efficacy and safety in various disease models, as well as its potential as a cancer therapy. Additionally, further research could explore the mechanism of N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's anti-tumor effects and its role in thermoregulation. Finally, the development of more potent and selective TRPV1 antagonists could lead to the discovery of new therapeutic targets for pain and inflammation-related disorders.

Synthesis Methods

N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide can be synthesized using a multi-step process starting from 2,6-difluoroanisole and 4-isopropylbenzoic acid. The first step involves the formation of 2-(difluoromethoxy)benzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-isopropylaniline to yield N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide has been studied for its potential therapeutic applications in various diseases and conditions. TRPV1 channels are involved in pain perception, inflammation, and thermoregulation, and N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's selective antagonism of these channels makes it a promising candidate for the treatment of pain and inflammation-related disorders. N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide has also been studied in the context of cancer, where TRPV1 channels are overexpressed in some cancer cells, and N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's inhibition of these channels may have anti-tumor effects.

properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2/c1-11(2)12-7-9-13(10-8-12)16(21)20-14-5-3-4-6-15(14)22-17(18)19/h3-11,17H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDHDTWEEIKLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(difluoromethoxy)phenyl]-4-(propan-2-yl)benzamide

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